molecular formula C20H12N4O6S2 B2444652 5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE CAS No. 307510-64-1

5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2444652
CAS No.: 307510-64-1
M. Wt: 468.46
InChI Key: JSJKYQXXWMOPPM-UHFFFAOYSA-N
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Description

5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds with phosphorus pentasulfide for the Paal–Knorr reaction .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes, optimized for yield and efficiency. The use of microwave irradiation and specific catalysts, such as potassium t-butoxide, can enhance the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while reduction of nitro groups results in amines .

Scientific Research Applications

5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro groups and thiophene rings play crucial roles in its biological activity, potentially interacting with enzymes or receptors involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-NITRO-N-[3-(5-NITROTHIOPHENE-2-AMIDO)NAPHTHALEN-2-YL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of nitro groups and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-nitro-N-[3-[(5-nitrothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O6S2/c25-19(15-5-7-17(31-15)23(27)28)21-13-9-11-3-1-2-4-12(11)10-14(13)22-20(26)16-6-8-18(32-16)24(29)30/h1-10H,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJKYQXXWMOPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(S3)[N+](=O)[O-])NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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